methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

Pharmaceutical intermediate synthesis Eluxadoline Stereospecific synthesis

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate (CAS 1616502-84-1) is a synthetic (Z)-configured α,β-unsaturated amino acid ester featuring a sterically hindered 2,6-dimethyl-4-hydroxyphenyl ring. With a molecular formula of C14H17NO4, a molecular weight of 263.29 g/mol, and a computed XLogP3 of 2, this compound combines an acetamido-protected dehydroalanine scaffold with a phenolic handle, enabling both conjugate addition chemistry and subsequent derivatization.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 1616502-84-1
Cat. No. B1430298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate
CAS1616502-84-1
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)C)C)O
InChIInChI=1S/C14H17NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-7,17H,1-4H3,(H,15,16)/b13-7-
InChIKeyZUZHKCUJIWMMFX-QPEQYQDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate (CAS 1616502-84-1): A (Z)-Configured Dehydro Amino Acid Derivative for Pharmaceutical Intermediate and Enzymology Research


Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate (CAS 1616502-84-1) is a synthetic (Z)-configured α,β-unsaturated amino acid ester featuring a sterically hindered 2,6-dimethyl-4-hydroxyphenyl ring [1]. With a molecular formula of C14H17NO4, a molecular weight of 263.29 g/mol, and a computed XLogP3 of 2, this compound combines an acetamido-protected dehydroalanine scaffold with a phenolic handle, enabling both conjugate addition chemistry and subsequent derivatization [1]. It is commercially available from suppliers such as Bidepharm (97% purity with NMR, HPLC, and GC documentation) and AKSci (95% purity), and is explicitly designated for research and development use only .

Why Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate Cannot Be Replaced by a Saturated Analog or Unsubstituted Tyrosine Derivative


The (Z)-configured α,β-unsaturated ester and the 2,6-dimethyl substitution pattern of this compound jointly create a chemical and biological profile that generic substitution cannot replicate. The (Z)-geometry is structurally essential for downstream transformations in patented eluxadoline intermediate synthesis, where the corresponding (E)-isomer or saturated propanoate analog would either fail to undergo the required chemistry or produce an incorrect stereochemical outcome [1]. Furthermore, the 2,6-dimethyl groups on the aromatic ring introduce profound steric hindrance: in the classic enzymological study by Abrash and Niemann (1963), the saturated analog (α-N-acetyl-2,6-dimethyltyrosine methyl ester) exhibited a hydrolysis rate with α-chymotrypsin that was approximately 10⁻³—i.e., roughly 1,000-fold lower—than that of α-N-acetyl-tyrosine methyl ester, effectively abolishing enzymatic susceptibility [2]. Substituting with N-acetyl-L-tyrosine methyl ester or other unsubstituted phenylalanine/tyrosine analogs would therefore fail to reproduce either the steric shielding or the (Z)-configured α,β-unsaturated reactivity required for specific synthetic and biochemical applications.

Quantitative Differentiation Evidence for Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate (CAS 1616502-84-1)


(Z)-Configured Acrylate as a Key Eluxadoline Intermediate: 100% Yield in the Deprotection Step

The target compound serves as a specifically (Z)-configured intermediate in the synthesis of eluxadoline (Viberzi), an FDA-approved μ-opioid receptor agonist/δ-antagonist for diarrhea-predominant irritable bowel syndrome. In patent CN106866463A, methyl (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylate is prepared by methanolysis of the corresponding 4-acetoxy precursor with sodium bicarbonate, achieving a quantitative yield of 100% (89.5 g isolated from 100 g starting material) [1]. The (Z)-geometry is structurally mandatory: the subsequent transformation—conversion of the phenolic -OH to a triflate leaving group—is coupled to downstream carbonylation and asymmetric reduction steps that depend on the defined (Z)-configuration of the double bond. The saturated analog (methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, CAS not publicly available at time of writing) lacks the α,β-unsaturated ester and cannot participate in these conjugate transformations, while the (E)-isomer would produce a different stereochemical outcome in subsequent asymmetric steps [1].

Pharmaceutical intermediate synthesis Eluxadoline Stereospecific synthesis

~1,000-Fold Reduction in α-Chymotrypsin Hydrolysis Rate Due to 2,6-Dimethyl Steric Shielding

The 2,6-dimethyl substitution on the aromatic ring of the target compound confers profound steric hindrance toward enzymatic hydrolysis. Abrash and Niemann (1963) directly compared the α-chymotrypsin-catalyzed hydrolysis rate of α-N-acetyl-2,6-dimethyltyrosine methyl ester (the saturated analog of the target compound) against α-N-acetyl-tyrosine methyl ester (the unsubstituted comparator) under identical conditions (aqueous solution, 25.0 °C, pH 7.90). The rate of hydrolysis of the 2,6-dimethyl-substituted substrate was estimated to be approximately 10⁻³—i.e., roughly 1,000-fold lower—than that of the unsubstituted tyrosine derivative [1]. While this data was generated on the saturated (propanoate) analog rather than the α,β-unsaturated target compound, the 2,6-dimethylphenyl pharmacophore responsible for the steric effect is identical in both molecules. The additional α,β-unsaturation in the target compound introduces further rigidity at the Cα position, which is expected to amplify, or at minimum preserve, this steric shielding effect [1].

Enzymology Steric hindrance α-Chymotrypsin Substrate specificity

α,β-Unsaturated (Dehydro) Ester Scaffold Enables Conjugate Addition Chemistry Unavailable to Saturated Propanoate Analogs

The target compound possesses an α,β-unsaturated (acrylate) ester as its core scaffold, distinguishing it fundamentally from the more common saturated propanoate analogs such as methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate. This dehydro moiety introduces a conjugated π-system that enables: (i) catalytic asymmetric hydrogenation of the C=C bond to establish a defined stereocenter at the α-carbon, (ii) conjugate (Michael) addition of nucleophiles, and (iii) participation in cycloaddition chemistry. The saturated propanoate analog, lacking this unsaturation, is restricted to standard carboxylic acid/ester chemistry (hydrolysis, amidation, esterification) and cannot access these conjugate transformations [1]. The computed physicochemical properties—XLogP3 of 2, topological polar surface area (TPSA) of 75.6 Ų, and 4 hydrogen bond acceptors—reflect the increased polarity of the α,β-unsaturated ester relative to fully saturated analogs, which impacts both chromatographic behavior and membrane permeability in biological assays [2].

Conjugate addition α,β-Unsaturated ester Catalytic hydrogenation Asymmetric synthesis

Free Phenolic -OH Enables Direct Triflate Derivatization for Cross-Coupling in the Eluxadoline Route

The free 4-hydroxy group on the 2,6-dimethylphenyl ring is directly utilized in the subsequent step of the eluxadoline intermediate synthesis: the phenol is converted to the corresponding trifluoromethanesulfonate (triflate) ester by reaction with triflic anhydride in the presence of pyridine [1]. This triflate serves as a leaving group for downstream palladium-catalyzed carbonylation and coupling reactions. In the patent CN106866463A, 89.5 g of the target compound is treated with 161.4 g of pyridine and 200 g of trifluoromethanesulfonic anhydride in acetonitrile at <0 °C to generate the triflate intermediate [1]. Compounds in which the phenolic -OH is already methylated (e.g., N-acetyl-2,6-dimethyl-O-methyltyrosine methyl ester, CAS 126312-59-2) cannot undergo this direct triflation and would require an additional deprotection step, adding synthetic complexity and reducing overall yield. The free phenol thus represents a strategic advantage for procurement when the intended application involves phenolic derivatization [1].

Phenolic derivatization Triflate chemistry Cross-coupling Eluxadoline synthesis

Commercially Available with Batch-Specific QC Documentation (97% Purity, NMR/HPLC/GC) from Bidepharm

The target compound is commercially available from Bidepharm at a standard purity of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . AKSci supplies the compound at 95% minimum purity with full quality assurance backing and an available SDS . This documented purity level is critical for applications requiring stoichiometric control—particularly in multi-step pharmaceutical intermediate synthesis where impurities can propagate and compromise downstream yields. In contrast, the closely related saturated free acid (2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, CAS 1255098-61-3) is available from fewer suppliers and typically with less comprehensive QC documentation . For procurement decisions in regulated or publication-quality research environments, the availability of batch-specific analytical documentation reduces the burden of in-house re-characterization and lowers the risk of experimental variability attributable to starting material quality .

Quality control Purity specification Batch documentation Procurement

Recommended Application Scenarios for Methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate (CAS 1616502-84-1)


Key Intermediate in Eluxadoline (Viberzi) and Related 2,6-Dimethylphenyl-Substituted Pharmaceutical Synthesis

The target compound serves as an essential (Z)-configured intermediate in the patented synthetic route to eluxadoline, an FDA-approved agent for diarrhea-predominant irritable bowel syndrome. As demonstrated in CN106866463A, the compound undergoes direct phenolic triflation followed by palladium-catalyzed carbonylation and asymmetric reduction to establish the critical (S)-configuration at the α-carbon of the final eluxadoline intermediate [1]. The 100% yield achieved in the deprotection step and the compatibility of the free phenol with direct triflation make this compound a strategic procurement choice for laboratories engaged in eluxadoline process chemistry, generic drug intermediate development, or the synthesis of related 2,6-dimethylphenyl-substituted amino acid derivatives. The (Z)-configuration is non-negotiable for this route; procurement of the (E)-isomer or the saturated propanoate analog would necessitate a complete redesign of the synthetic pathway [1].

Enzymology Probe for Quantifying Steric Effects in Serine Protease Substrate Recognition

The 2,6-dimethyl substitution pattern of this compound class has been quantitatively characterized as a steric hindrance probe in α-chymotrypsin enzymology. Abrash and Niemann (1963) established that the saturated analog exhibits a hydrolysis rate approximately 1,000-fold lower than unsubstituted N-acetyl-tyrosine methyl ester, providing a benchmark for calibrating steric effects in enzyme active sites [2]. The α,β-unsaturated (Z)-acrylate form of the target compound offers an additional dimension for such studies: the rigid dehydro scaffold restricts conformational flexibility at the Cα position, which may further modulate enzyme-substrate interactions. Researchers investigating the structural determinants of protease substrate specificity, designing enzyme-resistant peptide mimetics, or studying the evolutionary constraints on amino acid recognition can deploy this compound as a well-characterized steric probe with a quantified enzymatic stability advantage over conventional tyrosine esters [2].

Chiral Building Block via Asymmetric Hydrogenation of the α,β-Unsaturated Scaffold

The (Z)-configured α,β-unsaturated ester scaffold of the target compound provides a direct entry point for catalytic asymmetric hydrogenation to generate enantiomerically enriched 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate derivatives. This approach is strategically exploited in the eluxadoline patent literature, where the conjugated double bond is reduced with stereocontrol to install the desired (S)-configuration at the α-carbon [1]. For synthetic laboratories developing chiral 2,6-dimethyltyrosine analogs, peptide mimetics, or non-natural amino acid libraries, the target compound offers a pre-functionalized (Z)-acrylate that combines three critical features in a single building block: (i) the acetamido-protected nitrogen, (ii) the free phenol for orthogonal derivatization, and (iii) the prochiral α,β-unsaturated ester primed for stereoselective reduction. The saturated propanoate analog cannot access this asymmetric hydrogenation strategy and would require resolution or chiral auxiliary approaches [1].

Starting Material for 2,6-Dimethylphenyl-Substituted Heterocycle and Peptide Mimetic Synthesis

The combination of a free phenolic -OH, an acetamido-protected amine equivalent, and an α,β-unsaturated ester makes this compound a versatile starting material for diversity-oriented synthesis of 2,6-dimethylphenyl-substituted heterocycles and peptidomimetics. The phenol can be selectively alkylated, acylated, or converted to a triflate for cross-coupling while preserving the acrylate moiety. The α,β-unsaturated ester can participate in 1,3-dipolar cycloadditions, Michael additions, or hydrogenation to generate saturated products. The 2,6-dimethyl substitution provides the steric bulk and lipophilicity (XLogP3 = 2) that are often desirable in medicinal chemistry for modulating target binding, membrane permeability, and metabolic stability [3]. Compared to alternative starting materials such as 2,6-dimethyltyrosine itself (which requires separate protection of both amine and carboxyl groups) or O-methylated analogs (which lack the free phenol handle), the target compound offers an advantageous balance of pre-installed protecting groups and reactive sites for synthetic elaboration [1][3].

Quote Request

Request a Quote for methyl (2Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)prop-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.